![molecular formula C16H15BrN2O2S B2536449 2-[(2-溴苯甲酰)氨基]-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺 CAS No. 893093-20-4](/img/structure/B2536449.png)

2-[(2-溴苯甲酰)氨基]-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

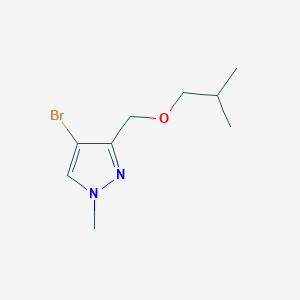

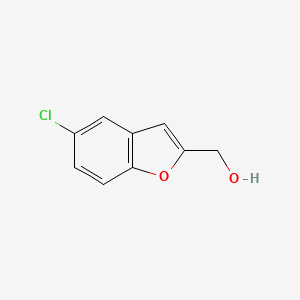

The compound “2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group, a bromobenzoyl group, and a cyclopentane ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom on the benzoyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学研究应用

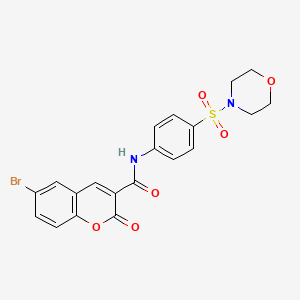

药理活性化合物的合成

一项值得注意的应用涉及合成具有潜在药理特性的苯并[b]噻吩衍生物。例如,Chapman 等人(1971 年)探索了 5-氨基-3-甲基苯并[b]噻吩-2-羧酸乙酯转化为各种衍生物,其中一些衍生物随后用于生产具有初步药理学意义的化合物,突出了噻吩衍生物在药物开发中的多功能性 Chapman, N., Clarke, K., Gore, B., & Sharma, K. (1971).

抗菌和抗肿瘤活性

Abunada 等人(2008 年)报道了新型吡唑衍生物和稠合嘧啶化合物的合成和抗菌活性,证明了该化合物在创建具有显着生物活性的分子中的效用 Abunada, N. M., Hassaneen, H., Kandile, N., & Miqdad, O. A. (2008)。同样,Shams 等人(2010 年)利用相关前体合成具有已证明的抗肿瘤作用的杂环化合物,展示了此类衍生物在癌症研究中的潜力 Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010).

催化应用

Müller 等人(2005 年)探索了碘苯和碘代烯烃与氨基酸酯的氨基羰基化,证明了该化合物在催化过程中生成 2-氧代-甲酰胺衍生物的相关性,突出了其在合成有机化学中的重要性 Müller, E., Péczely, G., Skoda‐Földes, R., Takács, E., Kokotos, G., Bellis, E., & Kollár, L. (2005).

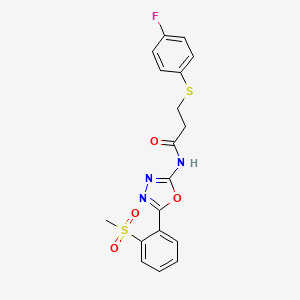

变构受体调节

源自 2-氨基噻吩-3-甲酰胺的化合物已因其作为腺苷 A1 受体的变构增强剂的潜力而受到研究,表明了开发以选择性方式调节受体活性的新型治疗剂的前景 Nikolakopoulos, G., Figler, H., Linden, J., & Scammells, P. (2006).

未来方向

作用机制

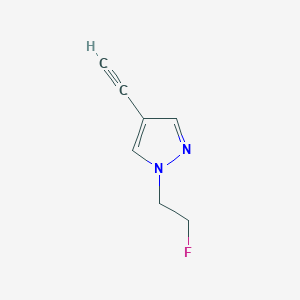

Target of Action

The primary target of this compound, also known as CCG-194530, is the voltage-gated sodium channel subtype NaV1.7 . This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system .

Mode of Action

The compound interacts with the NaV1.7 channel, potentially inhibiting its function . This interaction can lead to a decrease in the transmission of pain signals, thereby potentially providing analgesic effects .

Biochemical Pathways

The compound’s interaction with the NaV1.7 channel can affect multiple signaling pathways. Studies have suggested a connection between NaV1.7 and proteins involved in pathways such as PKA and EGF/EGFR-ERK1/2 . The functional activity of NaV1.7 appears to elevate the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the NaV1.7 channel, leading to potential analgesic effects . Additionally, the compound’s influence on various signaling pathways could impact cell migration and invasion activities .

属性

IUPAC Name |

2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVASSJBFZRECMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)